molecular formula C8H7ClN2O3 B13639625 2-chloro-2-nitro-N-phenylacetamide

2-chloro-2-nitro-N-phenylacetamide

Cat. No.: B13639625
M. Wt: 214.60 g/mol
InChI Key: ZCSLYILIAWVOPT-UHFFFAOYSA-N
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Description

2-chloro-2-nitro-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitro group, and a phenyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-2-nitro-N-phenylacetamide can be synthesized through a multi-step process. One common method involves the nitration of 2-chloro-N-phenylacetamide. The starting material, 2-chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The nitration step typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-nitro-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 2-nitro-N-phenylacetamide.

    Reduction: Reduction of the nitro group yields 2-chloro-2-amino-N-phenylacetamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2-nitro-N-phenylacetamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-2-nitro-N-phenylacetamide

InChI

InChI=1S/C8H7ClN2O3/c9-7(11(13)14)8(12)10-6-4-2-1-3-5-6/h1-5,7H,(H,10,12)

InChI Key

ZCSLYILIAWVOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C([N+](=O)[O-])Cl

Origin of Product

United States

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